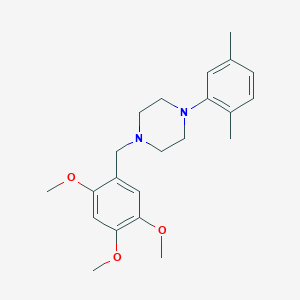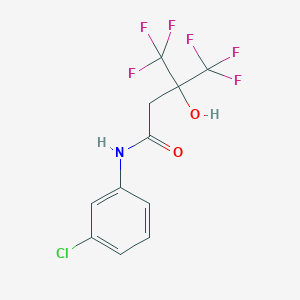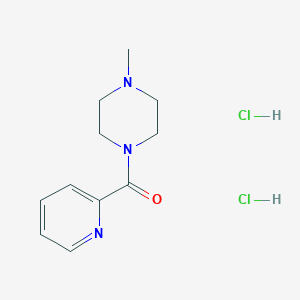![molecular formula C20H20ClN3O B6008206 N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide](/img/structure/B6008206.png)
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to inhibit the growth of cancer cells and has been investigated for its potential use in cancer treatment.
Mechanism of Action
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide works by inhibiting the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is responsible for inhibiting the activity of the pyruvate dehydrogenase complex (PDC). PDC is a key enzyme involved in the production of energy in cells, and its inhibition leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation, resulting in the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects, including the inhibition of PDK activity, the induction of apoptosis in cancer cells, and the sensitization of cancer cells to chemotherapy and radiation therapy. N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has several advantages for use in lab experiments, including its small molecular size, its ability to inhibit PDK activity, and its potential use in cancer treatment. However, N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide also has some limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide, including its potential use in combination with other cancer treatments, its use in the treatment of neurological disorders, and its investigation as a potential treatment for other diseases. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide and to investigate its potential side effects.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide involves the reaction of 4-chloroaniline with diethyl malonate to form 4-chlorophenyl malonic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-diethylaminophenylacetonitrile to form N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide.
Scientific Research Applications
N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the production of energy in cancer cells. N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-3-24(4-2)19-11-5-15(6-12-19)13-16(14-22)20(25)23-18-9-7-17(21)8-10-18/h5-13H,3-4H2,1-2H3,(H,23,25)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWFIPQJLFHGH-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6008123.png)

![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6008149.png)

![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![N-allyl-N'-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6008169.png)
![2-[(4-hydroxyquinazolin-2-yl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B6008172.png)
![N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6008177.png)

-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6008195.png)

![2-[(cyclobutylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6008209.png)
